molecular formula C15H24N4 B8403927 C-[2-(4-Cyclopentyl-piperazin-1-yl)-pyridin-4-yl]-methylamine

C-[2-(4-Cyclopentyl-piperazin-1-yl)-pyridin-4-yl]-methylamine

Cat. No. B8403927
M. Wt: 260.38 g/mol
InChI Key: JEFXJCONOBIAIB-UHFFFAOYSA-N
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Patent
US07456175B2

Procedure details

A solution of 2.8 g (11 mmol) 2-(4-cyclopentyl-piperazin-1-yl)-isonicotinonitrile in 10 ml methanol, 15 ml ethyl acetate and 5 ml ammonia was hydrogenated over Raney Nickel with 1 bar hydrogen at 30° C. for 4 h. The mixture was filtered and the residue was washed with 20 ml ethyl acetate three times. After evaporation of the organic phase the residue was purified with preparative HPLC on reversed phase to yield after evaporation of the combined product fractions 1.21 g (42%) of the title compound as yellow solid. (m/e): 261.3 (MH+; 100%).
Name
2-(4-cyclopentyl-piperazin-1-yl)-isonicotinonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][N:9]([C:12]3[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=3)[C:15]#[N:16])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>CO.C(OCC)(=O)C.N.[Ni]>[CH:1]1([N:6]2[CH2:11][CH2:10][N:9]([C:12]3[CH:13]=[C:14]([CH2:15][NH2:16])[CH:17]=[CH:18][N:19]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-(4-cyclopentyl-piperazin-1-yl)-isonicotinonitrile
Quantity
2.8 g
Type
reactant
Smiles
C1(CCCC1)N1CCN(CC1)C=1C=C(C#N)C=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue was washed with 20 ml ethyl acetate three times
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase the residue
CUSTOM
Type
CUSTOM
Details
was purified with preparative HPLC on reversed phase
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the combined product fractions 1.21 g (42%) of the title compound as yellow solid

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1CCN(CC1)C1=NC=CC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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